
3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Naphthalenyloxy)-1,2-propanediol-d5: is a deuterated derivative of 3-(1-Naphthalenyloxy)-1,2-propanediol. This compound is often used as an analytical standard in various scientific research applications due to its unique chemical properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 typically involves the deuteration of 3-(1-Naphthalenyloxy)-1,2-propanediol. The process includes the substitution of hydrogen atoms with deuterium, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is used as an analytical standard for various chromatographic and spectroscopic analyses due to its stability and well-defined structure .
Biology: The compound is utilized in biological studies to investigate metabolic pathways and enzyme interactions, particularly those involving deuterated compounds .
Medicine: In medical research, it serves as a reference standard for the development and validation of analytical methods used in pharmacokinetics and drug metabolism studies .
Industry: Industrially, it is employed in the synthesis of other complex organic molecules and as a standard in quality control processes .
Mécanisme D'action
The mechanism of action of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
- 3-(1-Naphthalenyloxy)-1,2-propanediol
- Propranolol Hydrochloride
- Propanolol glycol
Comparison: Compared to its non-deuterated counterpart, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 offers enhanced stability and different kinetic properties due to the presence of deuterium. This makes it particularly valuable in studies requiring precise analytical measurements and in understanding isotope effects in chemical reactions .
Propriétés
Numéro CAS |
69533-57-9 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
223.283 |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
Clé InChI |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Synonymes |
3-(1-Naphthyloxy)-1,2-propanediol-d5; 1-(α-Naphthoxy)-2,3-propylene Glycol-d5; 3-(α-Naphthoxy)-1,2-propanediol-d5; 3-(α-Naphthoxy)-1,2-propylene Glycol-d5; Propranolol Glycol-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


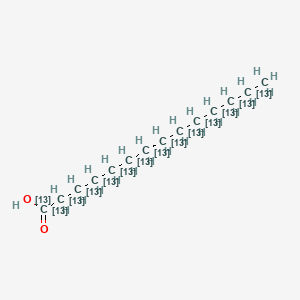
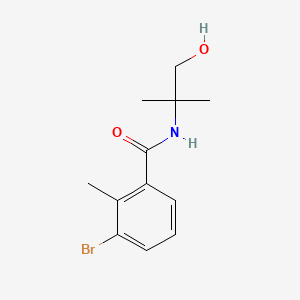
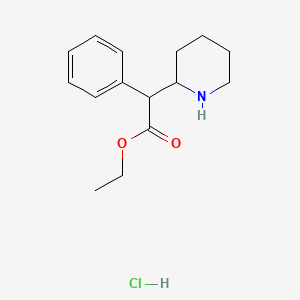
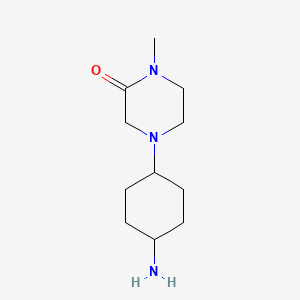
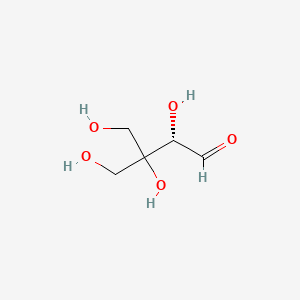
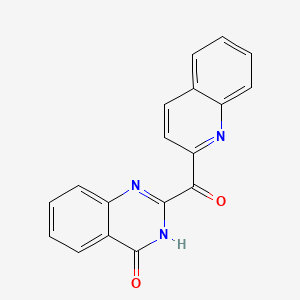
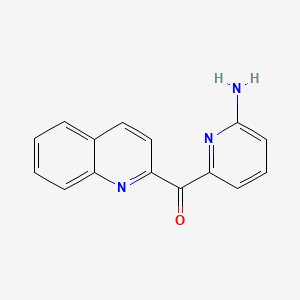
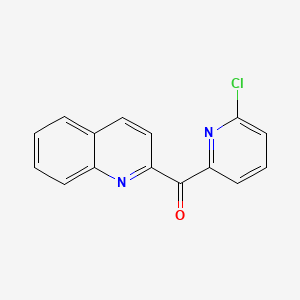
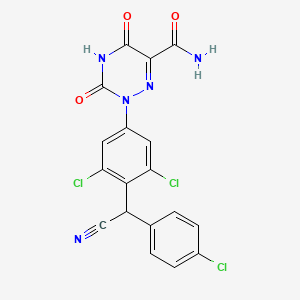
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
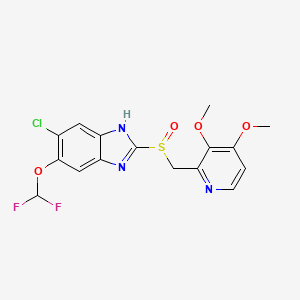
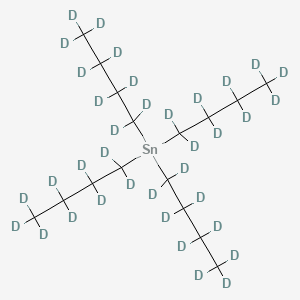
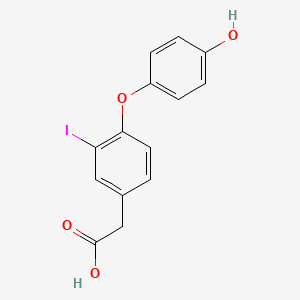
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
